Product packaging for O-Bromoacetylthiamine(Cat. No.:CAS No. 117826-71-8)

O-Bromoacetylthiamine

Cat. No.: B053385
CAS No.: 117826-71-8
M. Wt: 386.29 g/mol
InChI Key: DGCOUKMXDGTATP-UHFFFAOYSA-N
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Description

O-Bromoacetylthiamine (BrAcThiamine) is a specialized thiamine analog that serves as a critical tool for investigating cellular thiamine (vitamin B1) uptake and metabolism. Its primary research value lies in its application as a mechanism-based inactivator of the thiamine transport system. Studies in model organisms like Saccharomyces cerevisiae have demonstrated that this compound effectively and irreversibly inactivates the thiamine transporter, providing a powerful method for probing transport dynamics and function . Thiamine is an essential micronutrient, and its active form, Thiamine Diphosphate (TPP), is a coenzyme for key enzymes involved in carbohydrate metabolism and bioenergetic pathways, such as pyruvate dehydrogenase and transketolase . Understanding the cellular uptake of thiamine is therefore fundamental to research in metabolic disorders, neurodegenerative diseases, and conditions linked to thiamine deficiency, such as beriberi and Wernicke-Korsakoff syndrome . By selectively disrupting thiamine transport, this compound enables researchers to create models of thiamine deficiency and study the subsequent metabolic consequences, offering insights into the genetic and biochemical determinants of cellular vulnerability to thiamine depletion . This compound is intended for research purposes to advance the study of vitamin transport, cellular metabolism, and energy homeostasis. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18BrN4O2S+ B053385 O-Bromoacetylthiamine CAS No. 117826-71-8

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOUKMXDGTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN4O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151923
Record name O-Bromoacetylthiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117826-71-8
Record name O-Bromoacetylthiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117826718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Bromoacetylthiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for O-Bromoacetylthiamine

This compound, also referred to as BrAcThiamine, is a synthesized derivative of thiamine (B1217682) (Vitamin B1). researchgate.netnih.gov Its primary established synthesis is intended to produce a reagent capable of acting as an affinity label for proteins involved in thiamine transport. The synthesis creates a molecule that functions as a competitive inhibitor of the thiamine transport system, particularly studied in organisms like Saccharomyces cerevisiae. nih.gov

The core of its synthesis involves the chemical modification of thiamine to introduce a bromoacetyl group. This reactive group allows the compound to form a covalent bond with specific amino acid residues within the binding site of thiamine carrier proteins. nih.gov Research has demonstrated that this compound irreversibly binds to these carrier proteins, leading to the inactivation of thiamine uptake. nih.gov The inactivation is concentration- and time-dependent and is most effective at a pH of 5.0, which aligns with the optimal pH for the transport system's activity. nih.gov The presence of thiamine or its other analogues, such as pyrithiamine (B133093) and O-acetylthiamine, can protect the transport system from this inactivation, confirming the specificity of the binding at the active site. nih.gov

Detailed studies have confirmed that treating yeast cells with this compound significantly reduces the thiamine-binding activity of the membrane fraction, while the soluble fraction's binding activity remains unaffected. nih.gov This indicates that the synthetic compound specifically targets and inactivates the membrane-bound carrier proteins. nih.gov

Parameter Research Finding Source
Target System Thiamine transport system in Saccharomyces cerevisiae researchgate.netnih.gov
Mechanism of Action Competitive inhibitor; irreversible binding to carrier protein(s) nih.gov
Inhibitory Constant (Ki) 0.60 µM nih.gov
Optimal pH for Inactivation 5.0 nih.gov
Effect Remarkable loss of thiamine transport activity nih.gov

Approaches to this compound Analogues and Related Derivatives for Research Applications

The synthesis of analogues and derivatives of this compound is a strategic approach to developing tools for biochemical and therapeutic research. aacrjournals.orgnih.gov By modifying the core structure, researchers can fine-tune the compound's properties to investigate specific biological processes or to target particular cellular mechanisms. aacrjournals.org

A significant application of this approach is in cancer research. aacrjournals.org One such derivative, a bromoacetyl ester analogue of thiamine, was synthesized to explore its cytotoxic effects and to target thiamine transport for cancer therapy. aacrjournals.org Research has shown that cancer cells can have increased thiamine utilization. aacrjournals.org This particular analogue was found to inhibit thiamine uptake. aacrjournals.org In breast cancer cells engineered to have increased expression of the thiamine transporter THTR2, there was a threefold increase in sensitivity to the cytotoxic effects of the bromoacetyl thiamine derivative. aacrjournals.org This increased cell death was confirmed to be due to a corresponding increase in apoptosis. aacrjournals.org

These findings demonstrate that synthetic derivatives of thiamine can be potent tools. The bromoacetyl group acts as an alkylating agent, but the compound may also function as an inhibitor of thiamine-dependent pathways. aacrjournals.org The development of such analogues provides a promising strategy for creating targeted anti-thiamine drugs for therapeutic purposes. aacrjournals.orgnih.gov

Research Area Thiamine Analogue Key Finding Source
Cancer TherapyBromoacetyl ester derivative of thiamineIncreased THTR2 expression correlates with a 3-fold increase in sensitivity and apoptosis. aacrjournals.org
Mechanism StudyBromoacetyl ester derivative of thiamineActs as an alkylating agent and potential inhibitor of thiamine-dependent pathways. aacrjournals.org

Analytical Techniques for Characterization in Synthetic Research

The successful synthesis of this compound and its derivatives requires rigorous characterization using a suite of analytical techniques to confirm the compound's identity, structure, and purity. infinitiaresearch.comresearchgate.net These methods are standard in synthetic chemistry and provide complementary information. infinitiaresearch.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate the synthesized product from any remaining starting materials, by-products, or impurities. researchgate.net It is also a precise method for quantifying the final product. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the molecular structure. nmrdb.orgchemistrysteps.com ¹H NMR confirms the presence and connectivity of protons, and the addition of the bromoacetyl group to the thiamine structure would result in characteristic new signals and shifts in the spectrum. chemistrysteps.comresearchgate.net

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized compound. researchgate.netnih.gov By ionizing the molecule and measuring its mass-to-charge ratio, MS provides definitive evidence that the target compound has been formed. It is considered a highly sensitive method for identification. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. infinitiaresearch.com In the case of this compound, specific absorption bands corresponding to carbonyl groups (C=O) from the acetyl moiety and other characteristic bonds would be expected. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method can be used for quantitative analysis and to monitor the progress of a chemical reaction. infinitiaresearch.comresearchgate.net

The combined data from these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for subsequent biological and biochemical research applications. mdpi.com

Analytical Technique Purpose in Characterization Source
High-Performance Liquid Chromatography (HPLC)Separation, purification, and quantification of the final product. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the precise molecular structure and confirmation of covalent bonds. nmrdb.orgchemistrysteps.com
Mass Spectrometry (MS)Confirmation of the correct molecular weight of the synthesized compound. researchgate.netnih.gov
Infrared (IR) SpectroscopyIdentification of key functional groups (e.g., carbonyl) in the molecule. infinitiaresearch.comresearchgate.net

Mechanistic Investigations of Biological Interaction

Molecular Mechanism of Action

The efficacy of O-Bromoacetylthiamine as a research tool lies in its distinct mechanism of action, which combines features of both irreversible inactivation and competitive inhibition. This dual nature allows for a detailed dissection of its interaction with target proteins.

Irreversible Inactivation through Covalent Modification and Alkylation

This compound functions as an affinity-labeling agent, leading to the irreversible inactivation of its target proteins through covalent modification. The bromoacetyl group of the molecule is highly reactive and capable of alkylating nucleophilic residues within the active site or binding domain of a protein. This covalent bond formation permanently blocks the protein's function. Studies have shown that this irreversible binding is a key feature of its interaction with the thiamine (B1217682) transport system. nih.gov The stability of this bond ensures that the inactivation is long-lasting, making it a powerful tool for studying the consequences of blocking a specific biological pathway.

Competitive Inhibition Characteristics at Target Sites

Prior to the irreversible inactivation, this compound exhibits characteristics of a competitive inhibitor. nih.govresearchgate.net This means that it competes with the natural substrate, thiamine, for binding to the same active site on the target protein. wikipedia.org The structural similarity between this compound and thiamine facilitates this competition. Kinetic studies have demonstrated this competitive behavior, revealing a specific affinity of this compound for the thiamine-binding site. nih.govresearchgate.net This initial, reversible competitive binding step is crucial for positioning the reactive bromoacetyl group correctly within the active site to allow for the subsequent irreversible alkylation. The competitive nature of the interaction can be observed by the protective effect of thiamine and its analogs, which, when present in sufficient concentrations, can prevent the inactivation by this compound by occupying the binding site. nih.gov

Table 1: Kinetic Parameters of this compound Inhibition

Parameter Value Target System Reference
Ki 0.60 µM Thiamine transport in S. cerevisiae nih.govresearchgate.net

pH Dependency of Inactivation and Optimal Reaction Conditions

The inactivation of biological targets by this compound is significantly influenced by the pH of the surrounding environment. Research on the thiamine transport system in Saccharomyces cerevisiae has shown that the inactivation process is most effective at a pH of 5.0. nih.gov This optimal pH coincides with the optimal pH for the activity of the thiamine transport system itself, suggesting that the conformation of the transporter at this pH is most favorable for binding and subsequent inactivation by this compound. nih.gov The pH dependence likely reflects the ionization state of key amino acid residues within the binding site, which can affect both the initial competitive binding and the subsequent covalent modification.

Table 2: Optimal Conditions for this compound Inactivation

Parameter Optimal Value Target System Reference
pH 5.0 Thiamine transport in S. cerevisiae nih.gov
Temperature 40°C Thiamine transport in S. cerevisiae nih.gov
Buffer 0.05 M potassium phosphate (B84403) Thiamine transport in S. cerevisiae nih.gov

Specific Biological Target Systems

The primary and most well-characterized biological target of this compound is the thiamine transport system. Its high specificity for this system has made it an invaluable tool for studying the mechanisms of thiamine uptake in various organisms.

Thiamine Transport System in Saccharomyces cerevisiae

This compound has been extensively used to investigate the thiamine transport system in the yeast Saccharomyces cerevisiae. nih.govresearchgate.netalljournals.cn In this model organism, this compound acts as a potent and specific inactivator of thiamine uptake. nih.gov Studies have shown that treatment of yeast cells with this compound leads to a concentration- and time-dependent loss of thiamine transport activity. nih.gov This inactivation is a direct result of the irreversible binding of this compound to the carrier protein(s) of the thiamine transport system. nih.gov Further evidence for this specific targeting comes from experiments showing that a membrane fraction prepared from this compound-treated cells exhibits significantly reduced thiamine-binding activity compared to control cells. nih.gov This indicates that this compound specifically targets the membrane-bound components of the transport system.

Interactions with Putative Enzyme Active Sites and Binding Domains

The mechanism of this compound's action strongly suggests a direct interaction with the active site or binding domain of its target proteins. The competitive nature of its inhibition points to binding at the same site as the natural substrate, thiamine. nih.govresearchgate.net The irreversible inactivation is a consequence of the alkylation of a reactive amino acid residue within this binding pocket. While the precise residues involved in the covalent modification by this compound have not been definitively identified in all target systems, the specificity of the interaction implies a close proximity between the bromoacetyl group and a nucleophilic residue in the thiamine-binding domain. This targeted interaction makes this compound a valuable probe for identifying and characterizing the amino acids that constitute the active site of thiamine transporters and other thiamine-binding proteins. nih.gov

O Bromoacetylthiamine As a Biochemical Probe in Chemical Biology

Affinity Labeling Applications in Protein Research

O-Bromoacetylthiamine serves as a powerful tool in chemical biology, primarily utilized for affinity labeling. This technique leverages the molecule's structural similarity to thiamine (B1217682) to achieve specific binding to thiamine-related proteins, followed by the formation of a stable, covalent bond, which facilitates the study and identification of these proteins.

Principles of Covalent Modification via Bromoacetyl Moieties

Affinity labeling is a method used for the specific modification of an amino acid residue within a protein. taylorandfrancis.com It involves two key steps: the specific, non-covalent binding of the reagent (the affinity label) to the protein's active or binding site, driven by biological specificity, and the subsequent formation of a covalent bond with a nearby amino acid residue. taylorandfrancis.com

The bromoacetyl group is a highly reactive electrophilic moiety that is well-suited for this purpose. google.com It readily reacts with nucleophilic amino acid side chains, most notably the sulfhydryl group of cysteine residues, to form a stable thioether linkage. google.comresearchgate.net This reaction, a form of alkylation, is highly efficient. The reactivity of the bromoacetyl group can be controlled by experimental conditions, such as pH. researchgate.netacs.org For instance, the reaction with thiols can be modulated by adjusting the pH, which affects the ionization state of the thiol group. researchgate.net This high reactivity allows for the covalent attachment of the bromoacetyl-containing probe to its target protein, effectively "labeling" it. google.com

Identification of Target Proteins and Binding Components

Affinity-based methods are among the most successful approaches for the identification and validation of the protein targets of bioactive small molecules. nih.gov The fundamental principle is that a protein that binds a small molecule with high affinity is likely its biological target. nih.gov this compound is designed as an affinity label for thiamine-binding proteins. Its thiamine portion mimics the natural ligand, directing the molecule to the specific binding sites of proteins that recognize thiamine, such as transporters or enzymes. nih.govvulcanchem.com

Once this compound is bound within the target site, its reactive bromoacetyl group forms a covalent bond with a suitable nucleophilic residue in the vicinity. nih.govnih.gov This irreversible binding permanently tags the protein. The tagged protein can then be isolated from complex biological mixtures, for example, through affinity chromatography using the small molecule itself as bait, and subsequently identified using techniques like mass spectrometry. nih.gov This approach has been instrumental in identifying receptors for numerous drugs and bioactive molecules. nih.gov In the context of this compound, this allows for the specific identification of proteins that are part of thiamine transport systems or other thiamine-dependent pathways. nih.govresearchgate.net

Elucidation of Specific Ligand-Receptor Interactions (e.g., Thiamine Transport Systems)

A prime example of this compound's application is in the study of thiamine transport systems. Research on Saccharomyces cerevisiae (baker's yeast) has demonstrated that this compound is a potent tool for inactivating the thiamine transport system. nih.govalljournals.cn Kinetic studies revealed that it acts as a competitive inhibitor of thiamine transport, indicating that it binds to the same site on the carrier protein as thiamine itself. nih.govresearchgate.net

The irreversible nature of the subsequent covalent modification leads to a time- and concentration-dependent loss of thiamine transport activity. nih.gov This inactivation is highly specific; the presence of excess thiamine or its analogs can protect the transport system from being inactivated by this compound, confirming that the binding occurs at the thiamine recognition site. nih.govresearchgate.net Furthermore, experiments have shown that treating yeast cells with this compound significantly reduces the thiamine-binding activity in the membrane fraction, directly implicating the irreversible binding to one or more carrier proteins. nih.govresearchgate.net These findings strongly suggest that this compound inactivates the transporter by covalently modifying its binding site. nih.govvulcanchem.com

Table 1: Kinetic Properties of this compound in Saccharomyces cerevisiae Thiamine Transport
ParameterValueSignificanceSource
Inhibition TypeCompetitiveBinds to the same site as the natural substrate, thiamine. nih.govresearchgate.net
Inhibition Constant (Ki)0.60 µMIndicates a high affinity for the thiamine transporter. nih.govresearchgate.net
Optimal pH for Inactivation5.0Coincides with the optimal pH for thiamine transport activity, suggesting the reaction occurs under physiologically relevant conditions for the transporter. nih.govresearchgate.net
EffectIrreversible inactivation of transport activityDemonstrates covalent bond formation with the carrier protein. nih.govvulcanchem.com

Studies on Protein Modification and Functional Perturbation

By covalently modifying target proteins, this compound acts not just as a probe for identification but also as a tool to perturb protein function. This allows researchers to study the impact of disabling a specific protein on broader cellular processes.

Site-Specific Covalent Modification of Target Proteins

The specificity of this compound arises from the two-step mechanism of affinity labeling. taylorandfrancis.com The initial, non-covalent binding is highly selective, guided by the precise molecular recognition between the thiamine moiety of the probe and the ligand-binding pocket of the target protein. nih.govnih.gov This selective binding event positions the reactive bromoacetyl group in close proximity to specific amino acid residues within the binding site. nih.gov

This "proximity effect" dramatically increases the effective concentration of the reactive group near its potential targets, facilitating a rapid covalent reaction at a specific location before the probe can react non-specifically with other molecules elsewhere in the cell. nih.gov This leads to a site-specific modification, where the covalent bond is formed preferentially within the binding pocket of the intended protein target. nih.govnih.gov This strategy is a powerful way to achieve targeted covalent modification of native proteins without requiring genetic manipulation. nih.gov

Impact on Protein Function and Cellular Processes in Research Models

The site-specific covalent modification of a protein by this compound typically results in the irreversible inhibition of that protein's function. vulcanchem.com As demonstrated in yeast, the covalent labeling of the thiamine transporter leads to a near-complete loss of its ability to import thiamine into the cell. nih.gov

This functional perturbation can be used to explore the protein's role in cellular physiology. For example, studies in human breast cancer cell lines have investigated the consequences of targeting the thiamine transporter THTR2. aacrjournals.org Cells engineered to express higher levels of THTR2 showed increased uptake of thiamine and, consequently, increased cytotoxicity when exposed to this compound. aacrjournals.org This increased cell death was correlated with a higher percentage of cells undergoing apoptosis (programmed cell death). aacrjournals.org These findings demonstrate that by specifically disabling the thiamine transporter, this compound can trigger downstream cellular processes, highlighting the potential of targeting thiamine-dependent pathways. aacrjournals.org This approach allows researchers to probe the function of a specific protein and understand its contribution to complex cellular behaviors like proliferation and apoptosis. nih.govnih.gov

Table 2: Functional Consequences of this compound-Mediated Protein Modification
Research ModelTarget Protein/SystemObserved Effect of this compoundInferred Functional ImpactSource
Saccharomyces cerevisiaeThiamine Transport SystemIrreversible inactivation of thiamine uptakeLoss of transporter function due to covalent modification of the binding site. nih.govvulcanchem.comresearchgate.net
Human Breast Cancer Cells (expressing THTR2)Thiamine Transporter 2 (THTR2)Increased cytotoxicity and apoptosisPerturbation of thiamine transport and/or thiamine-dependent pathways contributes to cell death. aacrjournals.org

Application in Target Identification Methodologies within Biological Systems

This compound is a specialized chemical compound designed as a biochemical probe for target identification, particularly within the field of chemical biology. Its utility stems from its structure, which combines the specific targeting properties of thiamine with a reactive chemical group. This design allows it to function as an affinity label, a powerful tool for covalently modifying and identifying specific protein targets within complex biological environments.

The molecule consists of a thiamine moiety, which is recognized by and binds non-covalently to the active or binding sites of thiamine-dependent proteins, such as transporters and certain enzymes. researchgate.netnih.gov Coupled to this is a bromoacetyl group, which is a weakly reactive electrophile. Once the thiamine portion of the molecule has guided the probe to its target protein and increased its effective concentration at the site, the bromoacetyl group can form a stable, irreversible covalent bond with a nearby nucleophilic amino acid residue (like cysteine, histidine, or lysine), thereby "labeling" the protein. This covalent linkage allows for the subsequent isolation and identification of the target protein.

Research has demonstrated the successful application of this compound in identifying and characterizing specific thiamine transporters in different biological systems. These studies highlight its effectiveness as a probe for elucidating the molecular components of thiamine-dependent pathways.

Research Findings in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound was synthesized and utilized specifically to inactivate and identify the components of the thiamine transport system. researchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of thiamine transport, indicating that it directly competes with thiamine for binding to the transporter protein. researchgate.net The probe's effectiveness was further confirmed by its ability to irreversibly inactivate the transport activity. When yeast cells were treated with this compound, the thiamine-binding capacity of a prepared membrane fraction was drastically reduced to just 20% of that from untreated control cells, directly implicating a membrane-bound protein as the specific target of the covalent modification. researchgate.net

Research Findings of this compound in S. cerevisiae
ParameterValue/ObservationSignificanceSource
Inhibition TypeCompetitiveIndicates binding at the thiamine transporter's active site. researchgate.net
Inhibition Constant (K_i)0.60 µMQuantifies the high affinity of the probe for the thiamine transporter. researchgate.net
Effect on Binding ActivityReduced to 20% of control in membrane fractions.Confirms irreversible covalent labeling and inactivation of a membrane-bound target protein. researchgate.net

Research Findings in Human Cells

The utility of this chemical probe approach has been extended to human cells. A bromoacetyl ester derivative of thiamine was employed to investigate the function and therapeutic relevance of the human thiamine transporter THTR2 (encoded by the gene SLC19A3) in the context of breast cancer. aacrjournals.org In this study, cancer cells that were engineered to have higher levels of the THTR2 transporter showed a corresponding threefold increase in their sensitivity to the cytotoxic effects of the bromoacetylthiamine probe. aacrjournals.org This increased cell death was shown to be a result of apoptosis. aacrjournals.org This finding powerfully demonstrates a direct link between the presence of the THTR2 transporter and the probe's activity, thereby validating THTR2 as the specific molecular target within the cancer cells. This methodology not only identifies the target but also confirms its functional role in mediating the probe's biological effect.

Target Validation of THTR2 Using a Bromoacetylthiamine Derivative
Biological SystemObservationConclusionSource
MTXR ZR75 breast cancer cells overexpressing THTR23-fold increase in cytotoxicity compared to control cells.Confirms THTR2 as the specific target mediating the compound's cytotoxic effect. aacrjournals.org
THTR2-overexpressing cells treated with the probeIncreased percentage of TUNEL-positive cells.Links the targeted cytotoxic effect to the induction of apoptosis. aacrjournals.org

These studies exemplify how this compound and its derivatives serve as precise molecular tools. They enable researchers to move beyond simple binding assays to covalently label, identify, and functionally validate specific protein targets within their native cellular environment.

Kinetic Analyses of O Bromoacetylthiamine Interactions

Enzyme and Transport Kinetic Studies

Kinetic studies have been instrumental in characterizing the inhibitory properties of O-Bromoacetylthiamine. A notable example is the investigation of its effect on the thiamine (B1217682) transport system in Saccharomyces cerevisiae. nih.gov

The inhibition constant, K_i, is a measure of the inhibitor's binding affinity to a protein. A lower K_i value signifies a higher affinity. For this compound, kinetic measurements have shown it to be a competitive inhibitor of the thiamine transport system in Saccharomyces cerevisiae. nih.gov In this system, the K_i value was determined to be 0.60 µM. nih.gov This low micromolar value indicates a strong interaction with the thiamine transporter.

The inhibition constant is a specific type of dissociation constant (K_d) that quantifies the affinity of a ligand that acts as an inhibitor. pharmacologycanada.org It represents the concentration of the inhibitor required to occupy 50% of the active sites of the protein in the absence of the substrate. pharmacologycanada.org The determination of K_i values is essential for comparing the potency of different inhibitors under standardized experimental conditions. ncifcrf.gov

Table 1: Inhibition Constant for this compound

InhibitorTargetOrganismInhibition TypeK_i Value (µM)Source
This compoundThiamine Transport SystemSaccharomyces cerevisiaeCompetitive0.60 nih.gov

The analysis of reaction rates at varying substrate concentrations is a fundamental approach in enzyme and transport kinetics. teachmephysiology.com Graphical representations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, are commonly used to determine the type of inhibition and kinetic parameters. wikipedia.orgyoutube.com

A Lineweaver-Burk plot, also known as a double reciprocal plot, linearizes the hyperbolic relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]). wikipedia.orgyoutube.com In the case of this compound's interaction with the thiamine transport system in S. cerevisiae, a Lineweaver-Burk plot of the transport kinetic data demonstrated competitive inhibition. nih.gov In competitive inhibition, the inhibitor binds to the same active site as the substrate. This is graphically represented on a Lineweaver-Burk plot by an increase in the x-intercept (representing -1/K_m) with no change in the y-intercept (representing 1/V_max) in the presence of the inhibitor. unina.it

The interaction of this compound with the thiamine transport system in yeast cells has been shown to be both concentration- and time-dependent. nih.gov Incubating yeast cells with this compound resulted in a significant loss of thiamine transport activity. nih.gov This inactivation suggests an irreversible binding of the compound to the carrier protein. nih.gov

Table 2: Effect of this compound on Thiamine Binding Activity

TreatmentThiamine-Binding ActivityOrganismSource
Control (untreated cells)100%Saccharomyces cerevisiae nih.gov
This compound treated cells20%Saccharomyces cerevisiae nih.gov

Theoretical Kinetic Modeling Approaches

While experimental kinetic studies provide valuable data on the interactions of inhibitors like this compound, theoretical kinetic modeling can offer deeper insights into the underlying molecular mechanisms. These computational approaches can simulate the dynamic behavior of metabolic systems and predict the effects of inhibitors.

As of the current available literature, specific theoretical kinetic models exclusively developed for this compound's interactions have not been detailed. However, general theoretical and computational approaches are widely used in pharmacology and biochemistry to study enzyme and transport kinetics. These methods can be broadly categorized and would be applicable to understanding this compound's behavior.

Structural kinetic modeling, for instance, aims to provide a quantitative description of the dynamic capabilities of a metabolic system, often without requiring explicit knowledge of all rate equations. nih.gov Such models can be constructed using experimentally accessible parameters and allow for a statistical exploration of the system's parameter space. nih.gov For a compound like this compound, this could involve modeling the thiamine transport pathway and then introducing the inhibitor into the model to simulate its effects on the flux of thiamine.

Furthermore, computational chemistry methods can be employed to model the binding of a ligand to a protein at the atomic level. mdpi.com These approaches can predict binding affinities and help to visualize the interactions between the inhibitor and the active site residues. For this compound, this could involve docking simulations with a homology model of the thiamine transporter to understand the structural basis for its competitive inhibition. High-level theoretical kinetics predictions based on potential energy surfaces can also be used to determine reaction rates and branching ratios for chemical reactions, which could be adapted to model the covalent inactivation step of this compound. osti.gov


Structure Activity Relationship Studies

Rational Design Principles for O-Bromoacetylthiamine-Based Probes

The rational design of chemical probes relies heavily on a thorough understanding of a compound's structure-activity relationship. Since the essential structural features for the biological activity of this compound have not been defined, there are no established principles for the rational design of probes based on its scaffold. The development of such probes would require initial SAR data to guide the strategic placement of reporter tags (e.g., fluorescent molecules, biotin) and to ensure that the probe retains the desired biological activity and selectivity.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like O-Bromoacetylthiamine. slideshare.netjchps.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular structure. slideshare.netbhu.ac.inirisotope.com

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. slideshare.netresearchgate.net Protons attached to or near electronegative atoms are deshielded and appear at higher δ values. jchps.com For this compound, the protons on the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as those on the bromoacetyl group, would exhibit characteristic chemical shifts. The integration of the signals provides the relative number of protons of each type, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the identification of structural fragments. scribd.com

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. irisotope.com Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its functional group and hybridization state. mdpi.com For instance, the carbonyl carbon of the bromoacetyl group would appear at a significantly different chemical shift compared to the aromatic carbons of the pyrimidine and thiazole rings. irisotope.com While ¹³C NMR is generally less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, modern techniques like Fourier Transform NMR (FT-NMR) have made it a routine and powerful method for structural elucidation. irisotope.comchemrxiv.org

Mass Spectrometry for Modified Biomolecule Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for the characterization of modified biomolecules, providing information on molecular weight, elemental composition, and structural features. fyonibio.com In the context of this compound, mass spectrometry can be used to confirm the covalent modification of proteins or other biomolecules.

The analysis of intact proteins by mass spectrometry can reveal a mass shift corresponding to the addition of the bromoacetylthiamine moiety. fyonibio.com Furthermore, peptide mapping, which involves the enzymatic digestion of the modified protein followed by LC-MS analysis, can pinpoint the exact site of modification. fyonibio.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for the analysis of biomolecules. springernature.com

For instance, in the study of O-linked glycosylation, mass spectrometry is used to identify and characterize the attached glycans. peakproteins.combiorxiv.orgneb.com Similar principles can be applied to identify modifications by this compound.

UV-Visible and Infrared (IR) Spectroscopy for Molecular Signatures and Interaction Monitoring

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While thiamine (B1217682) itself has a maximum absorption in the UV range (around 235 nm), derivatization can lead to a red-shift in the absorption maximum to the visible range. medcraveonline.comnih.gov This change in the absorption spectrum can be used to monitor the reaction of this compound with a target molecule. medcraveonline.comenlivenarchive.orgresearchgate.net The formation of a new absorption band or a shift in the existing one can indicate a successful modification. emich.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. americanpharmaceuticalreview.com The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. libretexts.orglibretexts.orgnist.gov For this compound, characteristic IR bands would be expected for the carbonyl group (C=O) of the bromoacetyl moiety, the C-O bond, and the various bonds within the pyrimidine and thiazole rings. libretexts.orglibretexts.orgresearchgate.net Changes in the IR spectrum upon reaction with a biomolecule can confirm the formation of a covalent bond.

Application of Other Advanced Spectroscopic Methodologies (e.g., Hyperspectral Imaging for biological systems)

Hyperspectral imaging (HSI) is an emerging technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. mdpi.com This non-invasive technique has shown promise in various biological applications, including the detection of pathogens in plants and the evaluation of food quality. mdpi.comresearchgate.net

In the context of this compound, hyperspectral imaging could potentially be used to visualize the distribution of the compound within a biological system, such as a cell or tissue. By identifying the unique spectral signature of this compound or its modified target, HSI could provide valuable insights into its localization and mechanism of action. While direct applications to this compound are not yet established, the use of HSI for detecting and mapping biochemical components in complex biological matrices highlights its potential for future research in this area. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel O-Bromoacetylthiamine-Based Affinity Probes

The development of sophisticated chemical tools is a cornerstone of modern chemical biology, enabling the precise study of protein function in complex biological systems. nih.gov Affinity-based probes (AfBPs) are indispensable tools that typically consist of three key components: a recognition element (scaffold), a reactive group (warhead), and a reporter tag. frontiersin.org this compound itself functions as a rudimentary affinity probe, with thiamine (B1217682) as the scaffold and the bromoacetyl moiety as the warhead. nih.gov Research has shown it acts as a competitive inhibitor of the thiamine transport system in Saccharomyces cerevisiae, with a Ki value of 0.60 µM, and irreversibly inactivates the transporter by binding to the carrier protein. nih.gov

Future development in this area focuses on creating more advanced, multifunctional probes based on the this compound scaffold. The design strategy involves attaching various reporter tags, such as fluorophores or biotin, to the thiamine core without disrupting its ability to be recognized by target proteins. nih.gov This modular design allows for a range of applications, from visualizing target protein localization within cells to isolating and identifying them from complex cell lysates. frontiersin.orgnih.gov

Table 1: Conceptual Design of this compound-Based Affinity Probes

ComponentFunctionExample MoietyApplication
Scaffold Provides specificity for thiamine-binding proteins.ThiamineTargets thiamine transporters and other thiamine-dependent enzymes.
Warhead Forms a covalent bond with the target protein for stable labeling.Bromoacetyl groupIrreversibly inactivates the target, enabling identification. nih.gov
Reporter Tag Enables detection and/or isolation of the probe-protein complex.Biotin, Fluorophore (e.g., Fluorescein), Click-chemistry handle (e.g., Alkyne)Pull-down assays, Fluorescence microscopy, Proteomic profiling. nih.govrsc.org

The synthesis of these probes can be achieved through modular approaches, where the reporter tag is added via a linker to the thiamine structure. frontiersin.org Such probes would enable researchers to specifically "chemoprecipitate" thiamine-binding proteins from cell extracts for identification by mass spectrometry or to visualize their distribution in real-time within live cells. nih.gov This provides a powerful method for discovering new proteins that interact with thiamine and for studying their roles in cellular processes.

Expanding Target Scope Beyond Thiamine Pathways in Research Contexts

While this compound was initially developed to study thiamine transport, its potential applications extend into broader research contexts, particularly in oncology. nih.govaacrjournals.org Thiamine metabolism is often upregulated in cancer cells to support their high proliferation rate, making the thiamine transport system a potential therapeutic target. aacrjournals.org A key study demonstrated that a bromoacetyl ester derivative of thiamine exhibited significantly increased cytotoxicity in breast cancer cells that overexpress the thiamine transporter THTR2. aacrjournals.org This enhanced toxicity was correlated with an increase in apoptosis, suggesting that this compound or similar analogs could be developed as targeted anticancer agents. aacrjournals.org The compound is presumed to act as an alkylating agent, but it may also inhibit various thiamine-dependent pathways crucial for tumor cell survival. aacrjournals.org

This research opens the door to using this compound as a tool compound to explore the concept of synthetic lethality, where inhibiting a thiamine-related process becomes lethal only in the context of specific cancer-associated genetic changes. nih.gov Furthermore, this compound can be used to identify novel "off-target" effects that may have therapeutic value. plos.orgnih.gov By applying unbiased proteomic techniques to cells treated with a tagged this compound probe, researchers can identify all cellular proteins that interact with the compound. pelagobio.com This could reveal unexpected roles for thiamine-binding proteins in disease or uncover entirely new targets for drug development, moving beyond the canonical enzymes of carbohydrate metabolism. nih.govfrontiersin.org

Table 2: Research Contexts for this compound

Research AreaApplicationPotential FindingsSupporting Rationale
Oncology Selective targeting of cancer cells overexpressing thiamine transporters.Novel anti-cancer therapeutic strategies.Increased thiamine utilization in tumors creates a vulnerability that can be exploited by thiamine analogs. aacrjournals.org
Neuroscience Probing the non-coenzyme roles of thiamine in the brain.Mechanisms underlying thiamine's role in neuroinflammation and microglial activation.Thiamine deficiency is linked to neuroinflammation and neuronal death; probes can help elucidate the molecular targets involved. frontiersin.org
Infectious Disease Investigating thiamine metabolism in pathogens.Identification of essential, pathogen-specific thiamine-dependent enzymes as new drug targets.Some pathogens are entirely dependent on host thiamine, making their thiamine pathways attractive targets. nih.gov
Drug Repurposing Identifying off-target interactions of existing drugs with thiamine-binding sites.New therapeutic uses for known drugs; understanding mechanisms of adverse effects.A systems approach can reveal therapeutically useful off-target interactions. nih.gov

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds to identify molecules that modulate a specific biological pathway. wikipedia.org The covalent and specific nature of this compound makes it an ideal candidate for integration into modern HTS platforms for mechanistic discovery. nih.govmomentum.bio While direct HTS applications of this compound have not been extensively reported, its properties align well with established HTS methodologies for covalent modifiers and activity-based protein profiling (ABPP). frontiersin.orgacs.org

One major application is in competitive screening assays. researchgate.net In this format, a large library of small molecules can be screened for their ability to prevent the labeling of a target protein by a tagged this compound probe. A reduction in signal from the probe indicates that a library compound is binding to the target's active site, identifying it as a "hit." This approach can be automated and miniaturized into 384- or 1536-well plate formats, enabling the rapid discovery of new inhibitors for thiamine transporters or other thiamine-binding proteins. wikipedia.orgsigmaaldrich.com

Furthermore, this compound can be incorporated into ABPP-HTS workflows. frontiersin.orgmdpi.com ABPP uses reactive probes to profile the functional state of entire enzyme families directly in native biological systems. mtoz-biolabs.comrsc.org A clickable version of this compound could be used to profile the activity of a wide range of thiamine-dependent enzymes simultaneously. This would allow researchers to screen for compounds that selectively inhibit one enzyme over others or to understand how different physiological states or diseases alter the activity of these metabolic pathways on a global scale. nih.gov Technologies like acoustic ejection mass spectrometry (AEMS) have been developed to screen libraries of covalent modifiers against protein targets at a rate of tens of thousands of compounds per day, a platform for which this compound would be well-suited. nih.govacs.org

Q & A

Q. What are the standard synthetic protocols for O-Bromoacetylthiamine, and how are purity and yield optimized?

Methodological Answer: Synthesis typically involves bromoacetylation of thiamine under controlled anhydrous conditions. Key parameters include reaction temperature (optimized between 0–5°C to minimize side reactions), stoichiometric ratios of bromoacetyl chloride to thiamine (1.2:1), and inert atmosphere use to prevent hydrolysis. Purity is validated via HPLC (>98%) and melting point analysis, while yield optimization requires iterative adjustment of solvent polarity (e.g., dichloromethane vs. THF) . Experimental details should be documented in the main text or supplementary materials to ensure reproducibility, per reporting guidelines for chemical syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with specific attention to the acetyl and bromo moieties (e.g., δ ~2.3 ppm for acetyl protons). Mass spectrometry (MS) confirms molecular weight (expected [M+H]⁺ at ~323 Da). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). For novel derivatives, elemental analysis (±0.4% tolerance) is required to validate stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic inhibition mechanisms of this compound?

Methodological Answer: Mechanistic studies require enzyme kinetics assays (e.g., spectrophotometric monitoring of thiamine-dependent enzymes like transketolase). Controls include:

  • Pre-incubation of the enzyme with this compound to assess time-dependent inhibition.
  • Competitive vs. non-competitive inhibition analysis using Lineweaver-Burk plots.
  • Site-directed mutagenesis to identify covalent modification sites (e.g., cysteine residues). Statistical validation via ANOVA (p < 0.05) ensures reproducibility .

Q. How should contradictory data on the bioactivity of this compound across studies be resolved?

Methodological Answer: Contradictions may arise from variations in compound purity, assay conditions (e.g., pH, cofactor availability), or cell line specificity. A systematic review (PRISMA framework) should:

  • Screen studies for standardized protocols (e.g., IC₅₀ reporting in µM).
  • Perform meta-regression to identify confounding variables (e.g., solvent used in dissolution).
  • Validate findings via independent replication in controlled settings .

Q. What strategies ensure ethical and feasible design for in vivo toxicity studies of this compound?

Methodological Answer: Ethical approval mandates adherence to the 3Rs (Replacement, Reduction, Refinement). Study design should:

  • Use the minimum sample size calculated via power analysis (α = 0.05, β = 0.2).
  • Include negative controls (vehicle-only groups) and positive controls (known hepatotoxins).
  • Monitor biomarkers (e.g., ALT/AST for liver toxicity) at multiple timepoints. Data must comply with ARRIVE guidelines for preclinical reporting .

Q. How can computational modeling predict the reactivity and stability of this compound in aqueous environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model hydrolysis pathways. Key steps:

  • Solvent effects simulated via implicit models (e.g., COSMO).
  • Transition state analysis for bromoacetyl group cleavage.
  • Correlation of theoretical half-lives with experimental kinetic data (R² > 0.9). Results should be validated against pH-dependent stability assays .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s role in metabolic disorders?

Methodological Answer: The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses are testable and impactful. For example:

  • Feasible : Access to knockout rodent models for thiamine transporters.
  • Novel : Investigating this compound as a prodrug for targeted delivery.
  • Ethical : Compliance with IACUC protocols for animal welfare .

Q. How should meta-analyses integrate heterogeneous data on this compound’s pharmacokinetics?

Methodological Answer: Apply Cochrane Handbook guidelines:

  • Define inclusion criteria (e.g., studies reporting AUC₀–24 ≥ 80% confidence intervals).
  • Use random-effects models to account for inter-study variability.
  • Assess publication bias via funnel plots and Egger’s test. Sensitivity analysis excludes outliers (e.g., studies with non-GLP compliance) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer: Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Validate goodness-of-fit via:

  • Residual plots to check homoscedasticity.
  • Akaike Information Criterion (AIC) for model selection.
  • Bootstrap resampling (n = 1000 iterations) to estimate EC₅₀ confidence intervals .

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?

Methodological Answer: Follow Beilstein Journal guidelines:

  • Report yields as mean ± SD from ≥3 independent syntheses.
  • Provide detailed spectral data (NMR, MS) in supplementary materials.
  • Disclose batch-specific variability (e.g., humidity effects during crystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.